Octadecanoic acid, 12-hydroxy-, hexyl ester
Description
Octadecanoic acid, 12-hydroxy-, hexyl ester: is a chemical compound with the molecular formula C24H48O3 and a molecular weight of 384.63612 . It is also known by other names such as Hexyl stearate and Hexyl octadecanoate . This compound is a type of ester derived from octadecanoic acid (stearic acid) and hexanol, and it is commonly used in various industrial and scientific applications.
Properties
CAS No. |
6030-16-6 |
|---|---|
Molecular Formula |
C24H48O3 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
hexyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C24H48O3/c1-3-5-7-15-19-23(25)20-16-13-11-9-10-12-14-17-21-24(26)27-22-18-8-6-4-2/h23,25H,3-22H2,1-2H3 |
InChI Key |
GCSHABMPHFMMAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecanoic acid, 12-hydroxy-, hexyl ester typically involves the esterification of octadecanoic acid with hexanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Octadecanoic acid, 12-hydroxy-, hexyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the ester can be hydrolyzed back to octadecanoic acid and hexanol.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Octadecanoic acid and hexanol.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or other reduced forms.
Scientific Research Applications
Chemistry: Octadecanoic acid, 12-hydroxy-, hexyl ester is used as a reagent in organic synthesis and as a standard in analytical chemistry .
Biology: In biological research, this compound is used to study lipid metabolism and the effects of fatty acid esters on cellular processes .
Industry: In industrial applications, this compound is used as a lubricant, plasticizer, and surfactant. It is also used in the formulation of cosmetics and personal care products due to its emollient properties .
Mechanism of Action
The mechanism of action of octadecanoic acid, 12-hydroxy-, hexyl ester involves its interaction with lipid membranes and proteins. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Hexyl stearate: Similar in structure but lacks the hydroxyl group at the 12th position.
Octadecyl hexadecanoate: Another ester of a long-chain fatty acid and alcohol, but with different chain lengths.
Methyl ricinoleate: An ester of ricinoleic acid and methanol, with a hydroxyl group at the 12th position but a different alcohol component.
Uniqueness: Octadecanoic acid, 12-hydroxy-, hexyl ester is unique due to the presence of both a long-chain fatty acid and a hydroxyl group at the 12th position, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with lipid membranes and proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
